tert-Butyl 4,4-difluorocyclohexylcarbamate
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Overview
Description
tert-Butyl 4,4-difluorocyclohexylcarbamate: is a fluorinated organic compound with the molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluorocyclohexylcarbamate typically involves the reaction of 4,4-difluorocyclohexylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4-difluorocyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a difluorocyclohexylamine derivative.
Hydrolysis: The major products are 4,4-difluorocyclohexylamine and carbon dioxide.
Scientific Research Applications
tert-Butyl 4,4-difluorocyclohexylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluorocyclohexylcarbamate is primarily related to its ability to interact with biological molecules through its carbamate and fluorinated groups. The carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- tert-Butyl 4-fluorocyclohexylcarbamate
- tert-Butyl 4,4-dichlorocyclohexylcarbamate
- tert-Butyl 4,4-dibromocyclohexylcarbamate
Comparison: tert-Butyl 4,4-difluorocyclohexylcarbamate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable compound for pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-(4,4-difluorocyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWELBZTXHNMEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623245 |
Source
|
Record name | tert-Butyl (4,4-difluorocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-67-1 |
Source
|
Record name | tert-Butyl (4,4-difluorocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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